molecular formula C7H14N2O2 B11918221 Methyl 1,4-diazepane-2-carboxylate

Methyl 1,4-diazepane-2-carboxylate

Katalognummer: B11918221
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: RJXUBTXXVKZZPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-diazepane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and varied aromatic aldehydes . The reaction conditions typically include the use of solvents such as methanol and catalysts like zinc chloride, with the reaction mixture being heated to around 60°C for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. One such method includes the use of intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the production of the compound in multikilogram quantities, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, methanol, and aromatic aldehydes . The reaction conditions often involve heating the reaction mixture to moderate temperatures and using catalysts to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Methyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 1,4-diazepane-1-carboxylate and 1,4-diazepane-2,5-diones . While these compounds share a similar diazepane core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical research.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure, diverse preparation methods, and wide range of applications make it a valuable compound for further study and development.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

methyl 1,4-diazepane-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3

InChI-Schlüssel

RJXUBTXXVKZZPI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CNCCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.